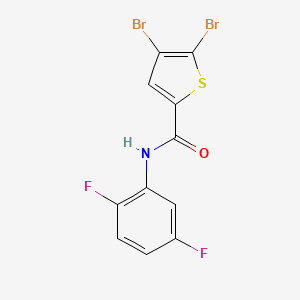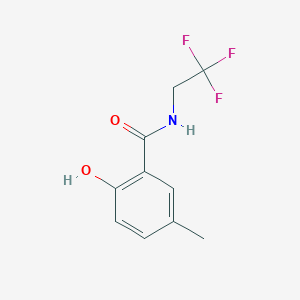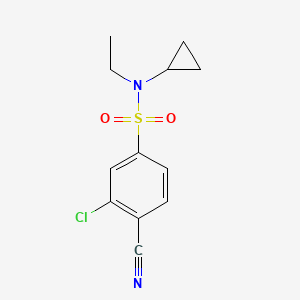
N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide is an organic compound characterized by the presence of an iodophenyl group and a thiophenyl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide typically involves the following steps:
Formation of the iodophenyl intermediate: The starting material, 3-iodoaniline, undergoes a reaction with an appropriate acylating agent to form the 3-iodophenyl intermediate.
Coupling with thiophen-2-yl group: The intermediate is then coupled with a thiophen-2-yl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Formation of the butanamide backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
- N-(3-bromophenyl)-4-(thiophen-2-yl)butanamide
- N-(3-chlorophenyl)-4-(thiophen-2-yl)butanamide
- N-(3-fluorophenyl)-4-(thiophen-2-yl)butanamide
Uniqueness
N-(3-iodophenyl)-4-(thiophen-2-yl)butanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for research and development.
属性
分子式 |
C14H14INOS |
|---|---|
分子量 |
371.24 g/mol |
IUPAC 名称 |
N-(3-iodophenyl)-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C14H14INOS/c15-11-4-1-5-12(10-11)16-14(17)8-2-6-13-7-3-9-18-13/h1,3-5,7,9-10H,2,6,8H2,(H,16,17) |
InChI 键 |
PXWUPTZAKVPFFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)NC(=O)CCCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)ethan-1-ol](/img/structure/B14902503.png)



![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)


![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)


![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
